molecular formula C12H11N3OS B1599959 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde CAS No. 211245-56-6

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1599959
CAS No.: 211245-56-6
M. Wt: 245.3 g/mol
InChI Key: DSFJGNWTXFPBDB-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde is an organic compound with a pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with aniline under specific conditions to introduce the phenylamino group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carboxylic acid.

    Reduction: 2-(Methylthio)-4-(phenylamino)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)pyrimidine-5-carbaldehyde: Lacks the phenylamino group, making it less complex.

    4-(Phenylamino)pyrimidine-5-carbaldehyde: Lacks the methylthio group, altering its chemical properties and reactivity.

Uniqueness

2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both the methylthio and phenylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-anilino-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJGNWTXFPBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442153
Record name 4-Anilino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211245-56-6
Record name 4-Anilino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde
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2-(Methylthio)-4-(phenylamino)pyrimidine-5-carbaldehyde

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